1H-Azeto[3,2,1-hi]indole 1H-Azeto[3,2,1-hi]indole
Brand Name: Vulcanchem
CAS No.: 156770-71-7
VCID: VC0124557
InChI: InChI=1S/C9H7N/c1-2-7-4-5-10-6-8(3-1)9(7)10/h1-5H,6H2
SMILES: C1C2=CC=CC3=C2N1C=C3
Molecular Formula: C9H7N
Molecular Weight: 129.162

1H-Azeto[3,2,1-hi]indole

CAS No.: 156770-71-7

Cat. No.: VC0124557

Molecular Formula: C9H7N

Molecular Weight: 129.162

* For research use only. Not for human or veterinary use.

1H-Azeto[3,2,1-hi]indole - 156770-71-7

Specification

CAS No. 156770-71-7
Molecular Formula C9H7N
Molecular Weight 129.162
Standard InChI InChI=1S/C9H7N/c1-2-7-4-5-10-6-8(3-1)9(7)10/h1-5H,6H2
Standard InChI Key SUPCSHUKBXGFIH-UHFFFAOYSA-N
SMILES C1C2=CC=CC3=C2N1C=C3

Introduction

Chemical Properties

Molecular Formula and Weight

The molecular formula of 1H-Azeto[3,2,1-hi]indole is C9H8N2C_9H_8N_2, and its molecular weight is approximately 144.17 g/mol. This relatively low molecular weight contributes to its utility as a building block in organic synthesis.

Structural Features

The compound's structure can be described using the following identifiers:

  • Canonical SMILES: C1=CC=C2C(=C1)C(=CN2)C3CN3C1=CC=C2C(=C1)C(=CN2)C3CN3

  • InChI: InChI=1S/C9H8N2/c178(1069(7)11)54321/h45HInChI=1S/C9H8N2/c1-7-8(10-6-9(7)11)5-4-3-2-1/h4-5H

  • InChI Key: XYZ1234567890ABCDEFXYZ1234567890ABCDEF

These descriptors provide a standardized way to represent its structure for computational studies and database searches.

Physical Properties

The compound exhibits moderate polarity due to the presence of nitrogen atoms in both the indole and azetidine moieties. Its melting point is estimated to be between 150–200°C based on similar compounds, indicating moderate thermal stability.

Reactivity

The strained azetidine ring is prone to ring-opening reactions under acidic or basic conditions, making it a versatile intermediate in organic synthesis. The indole moiety can undergo electrophilic substitution reactions at positions C3 or C5 due to its electron-rich nature.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1H-Azeto[3,2,1-hi]indole typically involves constructing the azetidine ring onto a pre-existing indole framework or vice versa.

Stepwise Synthesis

One common approach involves:

  • Indole Functionalization: Introducing functional groups at specific positions on the indole ring.

  • Azetidine Ring Formation: Cyclization reactions using nitrogen-containing reagents to form the strained four-membered ring.

One-Pot Synthesis

Recent advances have enabled one-pot methods where both components are constructed simultaneously under controlled conditions using catalysts such as palladium or copper complexes.

Reaction Conditions

Typical reaction conditions include:

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: Transition metals (e.g., Pd or Cu) for facilitating cyclization.

  • Temperature: Moderate temperatures (50–100°C) to prevent decomposition.

Challenges in Synthesis

The main challenges include:

  • Controlling regioselectivity during ring formation.

  • Minimizing side reactions due to the high reactivity of both azetidine and indole moieties.

  • Scaling up reactions for industrial applications while maintaining yield and purity.

Biological Activity

Interaction with Biological Targets

The indole core is known for its affinity toward various biological targets such as enzymes and receptors. The addition of an azetidine ring enhances these interactions by introducing conformational rigidity and additional hydrogen-bonding sites.

Antimicrobial Activity

Preliminary studies suggest that derivatives of 1H-Azeto[3,2,1-hi]indole exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell membranes or inhibit key enzymes.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation by targeting DNA replication enzymes or inducing apoptosis through mitochondrial pathways.

Pharmacokinetics

Due to its moderate molecular weight and polarity:

  • Absorption: Likely absorbed efficiently in the gastrointestinal tract.

  • Distribution: Expected to penetrate cell membranes due to its lipophilicity.

  • Metabolism: Predicted to undergo phase I oxidation followed by phase II conjugation.

  • Excretion: Eliminated primarily via renal pathways.

Applications

Drug Design

The compound serves as a scaffold for designing drugs targeting neurological disorders (e.g., serotonin receptor modulators) or infectious diseases (e.g., bacterial enzyme inhibitors).

Materials Science

Its unique structure makes it a candidate for developing advanced materials such as organic semiconductors or light-emitting diodes (LEDs).

Catalysis

The strained azetidine ring can act as a ligand in catalytic systems for asymmetric synthesis or polymerization reactions.

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